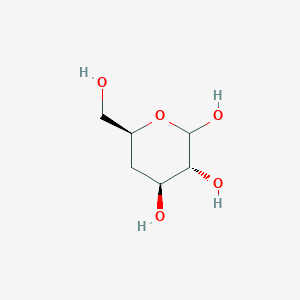

4-Deoxy-d-glucopyranose

Overview

Description

4-Deoxy-D-glucopyranose is a crucial biomedical compound, widely employed in the field of antiviral drug research. Its primary function lies within its ability to impede viral replication through disruption of the glycosylation mechanism .

Synthesis Analysis

A convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose has been reported .Molecular Structure Analysis

4-Deoxy-D-glucopyranose is a cellulose-like polymer consisting mainly of unbranched chains of N-acetyl-d-glucosamine . It is a nitrogenous polysaccharide found in the exoskeleton of the tarantula and the cell walls of certain fungi .Chemical Reactions Analysis

4-Deoxy-D-glucopyranose is involved in various chemical reactions. For instance, it functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . It also participates in the isomerization, protonation, hydrogen cation transfer, and decomposition processes of D-glucopyranose in aqueous solution phase .Physical And Chemical Properties Analysis

4-Deoxy-D-glucopyranose is a tough semitransparent horny substance. It is insoluble in ordinary solvents, water, dilute acid, and concentrated alkalis. It is soluble in conc. HCl, H2SO4 70–97%, H3PO4, and anhydrous formic acid .Scientific Research Applications

- Recent research highlights chitosan’s potential in wound-healing management products. It can be used in medical devices to treat, augment, or replace tissues, organs, or bodily functions. Additionally, chitosan and its derivatives are promising candidates for tissue engineering applications, including skin, bone, cartilage, liver, nerve, and tendon regeneration .

- 2-Deoxy-2-(4-chlorophenylsulfonylurea)-d-glucopyranose was synthesized with the aim of enhancing selective drug uptake by pancreatic β-cells. This compound demonstrated potent antihyperglycemic effects in diabetic mice, potentially reducing cardiotoxic side effects associated with sulfonylurea agents .

- Chitosan acts as a controller of nucleation and stabilizer in the formation of lead nanoparticles. Its concentration influences the size of the nanoparticles, making it a valuable material for nanotechnology applications .

- 4-Deoxy-d-glucopyranose is a key building block in the synthesis of various organic compounds. Researchers have used it to create novel molecules with specific properties, such as antiviral or antibacterial activity .

- Chitosan, derived from 4-deoxy-d-glucopyranose, finds applications in agriculture. It acts as a natural pesticide, promoting plant growth and protecting crops against pests and diseases. Its biodegradability and low toxicity make it an eco-friendly alternative .

Biomedical Engineering and Tissue Engineering

Antihyperglycemic Agents

Nanoparticle Synthesis and Stabilization

Polymer Chemistry and Organic Synthesis

Agriculture and Crop Protection

Mechanism of Action

Target of Action

4-Deoxy-d-glucopyranose primarily targets endoglucanases . Endoglucanases are enzymes that catalyze the hydrolysis of 1,4-beta-D-glycosidic linkages in cellulose . They play a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants .

Mode of Action

It is known that it interacts with its targets, the endoglucanases, possibly inhibiting their activity . This interaction could lead to changes in the structure and function of the endoglucanases, affecting their ability to break down cellulose .

Biochemical Pathways

4-Deoxy-d-glucopyranose may affect the biochemical pathways involved in the degradation of cellulose . By inhibiting endoglucanases, it could disrupt the breakdown of cellulose into simpler sugars, affecting energy production and other downstream effects . .

Result of Action

The molecular and cellular effects of 4-Deoxy-d-glucopyranose’s action are largely dependent on its interaction with endoglucanases . By potentially inhibiting these enzymes, it could affect the breakdown of cellulose, leading to changes in cellular energy production and other processes .

Action Environment

The action, efficacy, and stability of 4-Deoxy-d-glucopyranose could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with 4-Deoxy-d-glucopyranose or its target enzymes . .

Safety and Hazards

Future Directions

properties

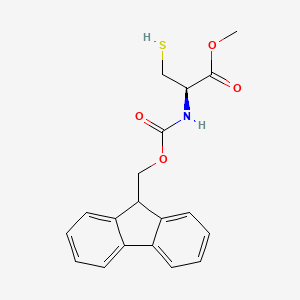

IUPAC Name |

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMQQHXNOJATE-NSHGFSBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C(C1O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC([C@@H]([C@H]1O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Deoxy-d-glucopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)

![2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine](/img/structure/B3254187.png)

![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)

![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)

![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)